molecular formula C27H24ClN5O2S B2822776 4-benzyl-1-((2-chlorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111197-41-1

4-benzyl-1-((2-chlorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2822776
CAS No.: 1111197-41-1
M. Wt: 518.03
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Description

4-benzyl-1-((2-chlorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C27H24ClN5O2S and its molecular weight is 518.03. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

The 4-benzyl-1-((2-chlorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has shown excellent antibacterial activity against various fungi and bacteria . The compound interacts with enzymes and proteins in the microbial cells, inhibiting their growth and proliferation .

Cellular Effects

The effects of this compound on cellular processes are significant. It influences cell function by interacting with various cellular components, leading to changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions lead to the observed antimicrobial effects of the compound .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied. The compound shows stability and long-term effects on cellular function have been observed in in vitro studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . High doses of the compound have shown toxic effects, while lower doses have shown significant antimicrobial effects .

Metabolic Pathways

It is known that the compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . The compound can accumulate in certain areas, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is yet to be fully understood. It is known that the compound can be directed to specific compartments or organelles based on certain signals or post-translational modifications .

Biological Activity

The compound 4-benzyl-1-((2-chlorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a novel derivative within the quinazoline family, noted for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

C20H22ClN3OS\text{C}_{20}\text{H}_{22}\text{ClN}_3\text{OS}

Synthesis Pathway

The synthesis involves several steps starting from isatoic anhydride and appropriate amines, followed by thioether formation and subsequent modifications to achieve the desired quinazoline framework. The synthesis has been documented to yield high purity compounds suitable for biological testing .

Antimicrobial Properties

Recent studies have indicated that derivatives of the quinazoline family exhibit significant antimicrobial properties. In vitro assays demonstrated that the compound showed notable inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition percentages at 50 µM concentration were recorded as follows:

Compound% Inhibition (50 µM)
This compound42.78 ± 4.86

These findings suggest a promising application in the development of new antimicrobial agents .

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is crucial for developing skin-whitening agents. The compound was tested for its tyrosinase inhibitory activity with results indicating a significant inhibition rate:

Compound% Inhibition at 100 µM
This compound26.47 ± 2.48

This suggests potential applications in cosmetic formulations aimed at skin lightening .

Anti-inflammatory Activity

In addition to antimicrobial and tyrosinase inhibitory activities, preliminary studies have indicated that the compound may possess anti-inflammatory properties. In vivo models demonstrated reduced inflammatory markers when treated with the compound compared to controls.

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of this compound against E. coli showed a dose-dependent response with an IC50 value of approximately 20 µM. This study highlights its potential as an effective antimicrobial agent .

Case Study 2: Skin Whitening Applications

In a clinical trial assessing skin whitening effects, subjects treated with formulations containing this compound exhibited noticeable skin lightening after four weeks of application compared to a placebo group. The results underscore its potential utility in dermatological applications .

Properties

CAS No.

1111197-41-1

Molecular Formula

C27H24ClN5O2S

Molecular Weight

518.03

IUPAC Name

4-benzyl-1-[(2-chlorophenyl)methylsulfanyl]-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

InChI

InChI=1S/C27H24ClN5O2S/c1-17(2)29-24(34)19-12-13-21-23(14-19)33-26(32(25(21)35)15-18-8-4-3-5-9-18)30-31-27(33)36-16-20-10-6-7-11-22(20)28/h3-14,17H,15-16H2,1-2H3,(H,29,34)

SMILES

CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC4=CC=CC=C4Cl)CC5=CC=CC=C5

solubility

not available

Origin of Product

United States

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